molecular formula C23H26N4O2 B6903522 N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide

N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B6903522
M. Wt: 390.5 g/mol
InChI Key: YVWNYAVRLAVHNV-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-4-7-21(24-13-15)27-10-8-18(9-11-27)22(28)26-19-6-5-16(2)20(12-19)23-25-17(3)14-29-23/h4-7,12-14,18H,8-11H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWNYAVRLAVHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)C)C4=NC(=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine structure, followed by the introduction of the oxazole and pyridine rings through a series of condensation and substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures the consistency and purity of the final product. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and compounds with oxazole or pyridine rings. Examples include:

  • N-(4-methylphenyl)piperidine-4-carboxamide
  • 1-(5-methylpyridin-2-yl)piperidine-4-carboxamide
  • 4-methyl-1,3-oxazole derivatives

Uniqueness

What sets N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

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